4-(3-Benzylsulfanylpropoxy)-3-methoxybenzaldehyde
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Overview
Description
4-(3-Benzylsulfanylpropoxy)-3-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a benzylsulfanylpropoxy group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzylsulfanylpropoxy)-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 3-bromopropyl benzyl sulfide under basic conditions. The reaction proceeds via nucleophilic substitution, where the benzylsulfanylpropoxy group is introduced to the benzaldehyde core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzylsulfanylpropoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
Oxidation: 4-(3-Benzylsulfanylpropoxy)-3-methoxybenzoic acid.
Reduction: 4-(3-Benzylsulfanylpropoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Benzylsulfanylpropoxy)-3-methoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Benzylsulfanylpropoxy)-3-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylsulfanyl group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylsulfanyl)-1-propanol: Similar structure but lacks the aldehyde and methoxy groups.
3-Benzylsulfanyl-4H-(1,2,4)triazole: Contains a triazole ring instead of the benzaldehyde core.
4-[3-(Benzylsulfanyl)propyl]-2,6-bis(2-methyl-2-propanyl)phenol: Contains additional alkyl groups and a phenol moiety.
Uniqueness
4-(3-Benzylsulfanylpropoxy)-3-methoxybenzaldehyde is unique due to the presence of both the benzylsulfanylpropoxy and methoxy groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3-benzylsulfanylpropoxy)-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3S/c1-20-18-12-16(13-19)8-9-17(18)21-10-5-11-22-14-15-6-3-2-4-7-15/h2-4,6-9,12-13H,5,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSUARKLMYUFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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